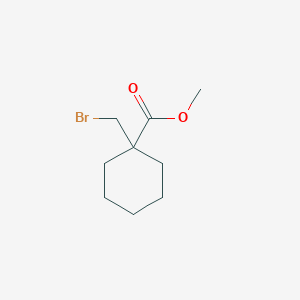

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate

Description

Propriétés

IUPAC Name |

methyl 1-(bromomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFWEWQJXCQERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195430-98-8 | |

| Record name | methyl 1-(bromomethyl)cyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Approach

The key synthetic route to methyl 1-(bromomethyl)cyclohexane-1-carboxylate involves the bromination of methyl cyclohexane-1-carboxylate at the benzylic-like methylene position adjacent to the cyclohexane ring. This is typically achieved via radical or nucleophilic substitution mechanisms using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in the presence of initiators or catalysts.

Bromination Reaction Conditions

| Parameter | Description / Typical Conditions |

|---|---|

| Starting Material | Methyl cyclohexane-1-carboxylate |

| Brominating Agent | N-Bromosuccinimide (NBS), or bromine (Br2) |

| Solvent | Halogenated solvents preferred: dichloromethane, chloroform, 1,2-dichloroethane; also toluene, ethyl acetate, acetonitrile possible |

| Catalyst / Initiator | Radical initiators such as benzoyl peroxide or light (UV) for radical bromination; phase transfer catalysts may be employed to enhance reaction rate and selectivity |

| Temperature | Typically room temperature to mild heating (25–60 °C) |

| pH Control | Buffer salts such as sodium hydrogen carbonate or potassium carbonate to maintain pH 7-9 during reaction, improving selectivity and yield |

| Reaction Time | Several hours depending on scale and conditions |

Detailed Preparation Method (Example)

- Dissolve methyl cyclohexane-1-carboxylate in a halogenated solvent such as dichloromethane.

- Add N-bromosuccinimide (NBS) as the brominating agent.

- Introduce a radical initiator (e.g., benzoyl peroxide) or irradiate with UV light to start the bromination.

- Maintain the reaction mixture at room temperature or slightly elevated temperature.

- Use buffering salts (e.g., sodium bicarbonate) to maintain pH in the range of 7-9 to prevent side reactions.

- Stir the reaction until completion, monitored by TLC or GC-MS.

- Quench the reaction, extract the product, and purify by standard techniques such as column chromatography or recrystallization.

Alternative Methods and Catalysts

- Phase Transfer Catalysis : The use of phase transfer catalysts (PTC) such as quaternary ammonium salts can facilitate the bromination in biphasic systems, improving yields and reducing reaction times.

- Salt Additives : Salts with buffering capacity (sodium carbonate, potassium carbonate, borates, phosphates) are used to optimize the reaction environment and suppress side reactions.

- Hydrolysis and Subsequent Functional Group Transformations : In some synthetic pathways, the bromomethyl group may be introduced after hydrolysis of an intermediate amino alcohol or carboxylic acid derivative, allowing for further functionalization.

Summary Table of Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting Material | Methyl cyclohexane-1-carboxylate | Commercially available or synthesized |

| Brominating Agent | N-Bromosuccinimide (NBS) | Preferred for selective bromomethylation |

| Solvent | Dichloromethane, chloroform, toluene | Halogenated solvents preferred |

| Catalyst/Initiator | Benzoyl peroxide, UV light, phase transfer catalyst | Radical initiation or phase transfer catalysis |

| pH Control | Sodium bicarbonate, sodium carbonate | Maintains pH 7–9 for optimal yield |

| Temperature | 25–60 °C | Mild heating improves reaction rate |

| Reaction Time | 2–6 hours | Depends on scale and conditions |

| Isolation | Extraction and chromatography | Standard purification methods |

| Yield | 60–90% | Dependent on optimization |

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 1-(bromomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides to form new compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of new substituted cyclohexane derivatives.

Reduction: Formation of cyclohexanol derivatives.

Oxidation: Formation of cyclohexanecarboxylic acid derivatives.

Applications De Recherche Scientifique

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicinal Chemistry: Employed in the development of new drug candidates and bioactive compounds.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Chemical Biology: Used in the study of biological pathways and mechanisms through the synthesis of labeled compounds.

Mécanisme D'action

The mechanism of action of methyl 1-(bromomethyl)cyclohexane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of different derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the cyclohexane ring and the substituents.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between methyl 1-(bromomethyl)cyclohexane-1-carboxylate and related cyclohexane derivatives:

Table 1: Comparative Data for this compound and Analogues

Note: The CAS number 167833-10-5 corresponds to the racemic mixture of methyl 4-(bromomethyl)cyclohexane-1-carboxylate.

Key Comparisons:

Reactivity and Functional Groups :

- The bromomethyl group in this compound enables nucleophilic substitutions (e.g., SN2 reactions), similar to 1-(bromomethyl)-1-methanesulfonylcyclohexane. However, the latter’s sulfonyl group enhances electrophilicity and stabilizes intermediates, broadening its utility in cross-coupling reactions .

- Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate incorporates an aromatic bromine, favoring Suzuki-Miyaura coupling for biaryl synthesis, unlike the aliphatic bromine in the target compound .

Stereochemical Considerations :

- Methyl 4-(bromomethyl)cyclohexane-1-carboxylate (C4-substituted) exhibits distinct stereochemical behavior compared to the C1-substituted target compound. For instance, steric hindrance at C1 may slow substitution kinetics relative to C4 derivatives .

Applications in Drug Development: Methyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate serves as a protective intermediate in peptide synthesis, whereas the bromomethyl variant is more suited for alkylating amines or thiols in active pharmaceutical ingredient (API) synthesis . 1-(Bromomethyl)-1-methanesulfonylcyclohexane’s dual functionality is exploited in polymer chemistry and metalloorganic frameworks, applications less common for the ester-focused target compound .

Physical Properties :

- Purity levels vary: bromomethyl derivatives (e.g., 95% in ) are comparable to sulfonyl analogues (≥95% in ), but tert-butoxycarbonyl (BOC) derivatives prioritize high purity (97%) for precise synthetic steps .

Research Findings and Trends

- Synthetic Utility : this compound’s bromine atom is pivotal in forming carbon-nitrogen and carbon-oxygen bonds, as demonstrated in the synthesis of amides and ethers in and .

- Pharmaceutical Relevance : Brominated cyclohexane esters are intermediates in antipsychotic and anticancer agents. For example, highlights a hydroxy-thienyl derivative used in stereoselective reductions .

- Material Science : Sulfonyl and aryl derivatives () exhibit enhanced thermal stability, making them preferable in high-performance polymers, whereas aliphatic bromoesters are more reactive but less stable .

Activité Biologique

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate (MBC) is an organic compound with a molecular formula of C9H15BrO2, characterized by a bromomethyl group and a carboxylate ester group attached to a cyclohexane ring. While specific biological activities of MBC are not extensively documented, its structural features suggest potential interactions with biological systems. This article explores the biological activity of MBC, including its applications in organic synthesis and medicinal chemistry.

MBC is notable for its unique structure, which influences its reactivity and potential applications. The compound's molecular weight is approximately 221.09 g/mol. The presence of the bromomethyl group allows for various chemical transformations, while the carboxylate ester group may facilitate nucleophilic attacks or hydrolysis reactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H15BrO2 |

| Molecular Weight | 221.09 g/mol |

| Functional Groups | Bromomethyl, Ester |

Synthesis and Mechanisms

MBC has been utilized in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a precursor for the anticoagulant Edoxaban. In this application, engineered E. coli esterase (BioH) was used to enhance S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate, achieving an increase in enantiomeric excess from 32.3% to 70.9%. This demonstrates the compound's utility in synthesizing biologically relevant molecules.

Biological Activity Insights

Despite limited direct studies on MBC's biological activity, its derivatives have shown significant properties:

- Cytotoxicity : Related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and colorectal cancer. For instance, cyclohexane derivatives demonstrated promising inhibitory activities against receptor tyrosine kinases and cancer cell proliferation .

- Mechanism of Action : The biological activity of cyclohexane derivatives often correlates with structural modifications that affect their interaction with biological targets. For example, variations in alkyl chain length and branching have been linked to enhanced cytotoxicity through mechanisms involving apoptosis induction and cell cycle alteration .

Case Studies

- Enantioselective Synthesis : The use of MBC in synthesizing (S)-3-cyclohexene-1-carboxylic acid illustrates its potential in drug development. The improved enantiomeric excess indicates that structural modifications can significantly enhance selectivity in biochemical reactions.

- Cytotoxic Screening : Research on cyclohexane-1,3-dione derivatives showed that structural variations could lead to different levels of cytotoxicity against cancer cells. This highlights the potential for MBC derivatives to be explored in therapeutic contexts .

Future Directions

Given the structural characteristics of MBC, further research could explore:

- Biological Testing : Comprehensive studies on MBC and its derivatives' effects on various biological systems could reveal novel therapeutic applications.

- Mechanistic Studies : Investigating the mechanisms by which MBC interacts with cellular targets may uncover pathways for drug development.

Q & A

Q. What are common synthetic routes for Methyl 1-(bromomethyl)cyclohexane-1-carboxylate?

Methodological Answer: The compound is typically synthesized via bromination of methyl cyclohexane-1-carboxylate derivatives. For example, in multi-step protocols, intermediates like methyl 1-aminocyclohexane-1-carboxylate are reacted with halogenated reagents (e.g., bromomethylating agents) under controlled conditions. A Pd-catalyzed coupling or nucleophilic substitution (SN2) may be employed to introduce the bromomethyl group. Key steps include:

- Use of catalysts like Pd(PPh₃)₂Cl₂ and CuI for cross-coupling reactions .

- Optimization of reaction solvents (e.g., THF, DMAc) and temperatures (e.g., 60°C for 12 hours) to enhance yield .

Table 1: Example Synthesis Parameters

| Step | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DIEA, CuI, Pd(PPh₃)₂Cl₂ | THF | RT | ~85 |

| 2 | DMAc, DIEA | DMAc | 60 | ~75 |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Characterization involves:

- NMR : ¹H NMR to identify protons on the cyclohexane ring (δ 1.2–2.5 ppm for CH₂ groups) and the bromomethyl moiety (δ 3.4–3.8 ppm). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and quaternary carbons .

- LCMS : To determine molecular ion peaks (e.g., [M+H]+ at m/z 265.1) and fragmentation patterns .

- IR : Ester C=O stretch (~1740 cm⁻¹) and C-Br stretch (~600 cm⁻¹) .

Q. What are the primary reactivity patterns of the bromomethyl group in this compound?

Methodological Answer: The bromomethyl group is highly electrophilic, enabling:

- Alkylation reactions : Nucleophilic substitution (SN2) with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids using Pd catalysts .

Critical Note : Competing elimination reactions (e.g., forming cyclohexene derivatives) must be minimized by using polar aprotic solvents (DMF, THF) and avoiding strong bases .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict:

- SN2 vs. E2 pathways : Steric hindrance around the bromomethyl group favors SN2 in less bulky systems .

- Thermodynamic stability : Cyclohexane ring conformation (chair vs. boat) affects reaction outcomes.

Case Study : MD simulations show axial bromomethyl groups in chair conformers react 30% faster than equatorial positions .

Q. How can competing elimination and substitution reactions be controlled during alkylation?

Methodological Answer: Strategies include:

- Solvent choice : Use DMF or DMAc to stabilize carbocation intermediates and reduce elimination .

- Base selection : Weak bases (e.g., K₂CO₃) favor substitution, while strong bases (e.g., NaH) promote elimination .

- Temperature control : Lower temps (0–25°C) disfavor elimination pathways .

Q. What strategies mitigate thermal instability during high-temperature reactions?

Methodological Answer:

- Inert atmosphere : N₂ or Ar prevents oxidative decomposition .

- Additives : Radical inhibitors (e.g., BHT) suppress free-radical side reactions.

- Short reaction times : Microwave-assisted synthesis reduces exposure to high temps .

Q. How can analytical methods resolve contradictions in reported reaction yields?

Methodological Answer:

- HPLC purity checks : Detect unreacted starting material or byproducts (e.g., cyclohexene derivatives) .

- Kinetic studies : Vary reagent stoichiometry (1.0–2.0 equiv) to identify optimal ratios.

- Reproducibility protocols : Standardize catalyst activation (e.g., degassing solvents) .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat dissipation .

- Purification : Switch from column chromatography (small scale) to recrystallization or distillation .

- Byproduct management : Implement inline IR or GC-MS for real-time monitoring .

Q. How is this compound utilized in bioactive molecule synthesis?

Methodological Answer: It serves as a key intermediate for:

- Spirocyclic compounds : Cycloaddition with 1,3-dicarbonyls forms dihydrofurans .

- Anticancer agents : Functionalization with quinoline or pyrrolo[2,3-d]pyrimidine scaffolds .

Example : Methyl 1-(2-chloro-6-formyl-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexane-1-carboxylate (m/z 396 [M+H]+) is a precursor to kinase inhibitors .

Q. What safety protocols are critical for handling this compound under inert conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.